BenchChemオンラインストアへようこそ!

5H-Pyridazino[4,5-b]indol-4-ol

Kinase Inhibition PI3Kα Cancer

Procure 5H-Pyridazino[4,5-b]indol-4-ol (CAS 22814-13-7) as the essential, non-substitutable core scaffold for your medicinal chemistry program. This fused pyridazinone-indole system provides a unique planar pharmacophore with defined hydrogen-bonding sites critical for ATP-binding pocket engagement in kinases like PI3Kα (derivatives achieve IC50=0.091 µM) and dual PDE-IV/TXA2 synthetase inhibition. Using simpler indole or pyridazinone monomers invalidates established SAR and creates unvalidated chemical series. Our high-purity (≥98%) starting material enables cost-effective, high-yielding functionalization at N-5, C-1, and C-4 positions, accelerating diverse derivative library synthesis for cancer, cardiovascular, and polypharmacology research.

Molecular Formula C10H7N3O
Molecular Weight 185.18
CAS No. 22814-13-7
Cat. No. B3049969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyridazino[4,5-b]indol-4-ol
CAS22814-13-7
Molecular FormulaC10H7N3O
Molecular Weight185.18
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=O)NN=C3
InChIInChI=1S/C10H7N3O/c14-10-9-7(5-11-13-10)6-3-1-2-4-8(6)12-9/h1-5,12H,(H,13,14)
InChIKeyPPZLFMXDTOJEPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Pyridazino[4,5-b]indol-4-ol (CAS 22814-13-7): Core Scaffold for Procuring Differentiated Bioactive Derivatives


5H-Pyridazino[4,5-b]indol-4-ol (CAS 22814-13-7), also referred to as 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, is a tricyclic heterocyclic compound with the molecular formula C10H7N3O and a molecular weight of 185.18 g/mol . It serves as a foundational aza-analogue of the β-carboline skeleton [1]. This compound is not typically utilized as an isolated active pharmaceutical ingredient but rather as the essential core scaffold for the synthesis of a wide array of derivatives with demonstrated biological activities, including kinase inhibition (e.g., PI3Kα, DYRK1A, CDK5) [2], modulation of cardiovascular function (inotropy and platelet aggregation) [3], and anticancer effects [4].

The False Economy of Substituting 5H-Pyridazino[4,5-b]indol-4-ol with Alternate Scaffolds


Attempting to substitute 5H-Pyridazino[4,5-b]indol-4-ol with a generic indole or alternative heterocyclic core is a high-risk scientific and procurement strategy due to the unique pharmacophore presented by its fused pyridazinone-indole ring system [1]. This specific planar topography, combined with a defined dipole and strategic hydrogen-bonding sites, dictates a distinct interaction profile with biological targets such as phosphodiesterases and kinases (e.g., PI3Kα, DYRK1A, CDK5) that is not replicated by simpler indole or pyridazinone monomers [2]. Furthermore, the core's reactivity allows for specific, high-yielding functionalization at multiple positions (e.g., N-5, C-1, C-4) that is not possible with other scaffolds, enabling the construction of diverse, potent derivative libraries from a single, well-characterized starting material [3]. Substituting this core would invalidate established structure-activity relationships (SAR) and result in a completely unvalidated chemical series, leading to lost time and resources in a discovery program [4].

Quantitative Differentiation Guide for 5H-Pyridazino[4,5-b]indol-4-ol vs. Closest Analogs


Quantified Differentiation in Kinase Inhibition Potency for PI3Kα

Derivatization of the 5H-Pyridazino[4,5-b]indol-4-ol core yields compounds with significantly enhanced potency against PI3Kα compared to the parent scaffold. A specific 5-benzylated derivative (Compound 18) demonstrated an IC50 of 0.091 µM against PI3Kα [1]. In contrast, the unsubstituted core (5H-Pyridazino[4,5-b]indol-4-ol) and simpler derivatives in the same study exhibited IC50 values only in the micromolar range, representing a 10- to 100-fold improvement in potency achieved through targeted substitution on the parent scaffold [1]. This highlights the core's value as a platform for creating highly potent inhibitors, not as the active entity itself.

Kinase Inhibition PI3Kα Cancer Medicinal Chemistry

Comparative Cytotoxicity Against MCF-7 Breast Cancer Cells

The 5H-Pyridazino[4,5-b]indol-4-ol core serves as a precursor to multi-target kinase inhibitors with defined cytotoxicity. An alkylsulfanyl derivative (Compound 6), synthesized from the parent 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one (CAS 22814-13-7), exhibited an IC50 of 12 µM against the MCF-7 breast cancer cell line [1]. The parent core itself is not reported to have direct, potent anticancer activity. This same derivative also demonstrated significant multi-target inhibition, reducing EGFR, PI3K, and AKT concentrations to 0.26-, 0.49-, and 0.31-fold relative to control, and induced a 47.98-fold increase in total apoptosis [1].

Anticancer Cytotoxicity MCF-7 EGFR/PI3K/AKT Pathway

Proven Platform for Generating Superior Antiproliferative Agents vs. Untargeted Analogs

Rational design based on the 5H-Pyridazino[4,5-b]indol-4-ol scaffold produces derivatives with potent and selective antiproliferative activity. In a study evaluating a series of novel derivatives, compound 1h (synthesized from the core scaffold) displayed IC50 values of 5.2 µmol/L and 1.9 µmol/L against Bel-7402 and HT-1080 cancer cell lines, respectively [1]. In contrast, other derivatives in the same series (e.g., 1e, 1g) showed lower potency, demonstrating that activity is highly dependent on specific substitutions on the core. This level of tunable and potent activity is not achievable with an untargeted, generic heterocyclic building block.

Antiproliferative Cancer Cell Lines SAR Drug Discovery

Differentiated Cardiovascular Activity: Dual Inotropic and Anti-Aggregatory Profile

Derivatives of 5H-Pyridazino[4,5-b]indol-4-ol exhibit a unique, dual-functional cardiovascular profile not seen with standard cardiotonics like amrinone or simple PDE inhibitors. For example, a specific derivative (1-hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino[4,5-b]indole hydrochloride, 7a·HCl) was identified as the first compound in the literature to act as both an inhibitor of PDE-IV and a selective inhibitor of TXA2 synthetase [1]. This dual action confers complementary inotropic and anti-platelet aggregation activities. In comparative studies, other fused pyridazino[4,5-b]indoles have been shown to possess a superior activity profile to amrinone, a reference inodilator [2].

Cardiovascular Inotropy Platelet Aggregation Phosphodiesterase

Procurement-Driven Application Scenarios for 5H-Pyridazino[4,5-b]indol-4-ol (CAS 22814-13-7)


Scaffold for Next-Generation PI3Kα-Targeted Anticancer Agents

Medicinal chemistry groups focused on PI3K/AKT/mTOR pathway inhibitors should procure 5H-Pyridazino[4,5-b]indol-4-ol as a key starting material. As demonstrated in Section 3, specific 5-benzylated derivatives derived from this core achieve low nanomolar potency against PI3Kα (IC50 = 0.091 µM) [1]. Procuring the core scaffold enables the exploration of structure-activity relationships (SAR) around this privileged structure, allowing for the optimization of potency, selectivity, and drug-like properties, which is more cost-effective and scientifically rigorous than screening random libraries or using inactive monomeric analogs.

Core for Multi-Target Kinase Inhibitor Discovery Programs

Researchers developing multi-targeted kinase inhibitors for cancer therapy will find 5H-Pyridazino[4,5-b]indol-4-ol to be an invaluable starting point. Its derivatization yields compounds like the alkylsulfanyl derivative (Compound 6), which shows defined activity against EGFR, PI3K, and AKT, leading to significant apoptosis induction in MCF-7 cells (IC50 = 12 µM) [2]. The core's planar structure and hydrogen-bonding capacity are ideal for engaging the ATP-binding pockets of multiple kinases, making it a superior choice for polypharmacology strategies compared to more specialized, single-target scaffolds.

Chemical Biology Tool for Probing PDE and TXA2 Synthase Dual Inhibition

Laboratories investigating cardiovascular signaling pathways should utilize 5H-Pyridazino[4,5-b]indol-4-ol to synthesize advanced chemical probes. The core allows access to the first-in-class dual PDE-IV/TXA2 synthetase inhibitor (Compound 7a·HCl) [3]. This unique dual activity, which is superior to that of standard inodilators like amrinone [4], enables researchers to dissect the interplay between cAMP signaling and the arachidonic acid cascade in platelet function and cardiac contractility, a capability not offered by other commercially available scaffolds.

Quote Request

Request a Quote for 5H-Pyridazino[4,5-b]indol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.